molecular formula C11H13NO2 B1583230 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-83-9

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B1583230
CAS RN: 22246-83-9
M. Wt: 191.23 g/mol
InChI Key: BKZDEMMOMTUSPL-UHFFFAOYSA-N
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Description

“10-arylated 5H-dibenzo[b,f]azepines” are a class of compounds that have been synthesized using a method involving the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This method was developed as a new approach to synthesize these compounds .


Synthesis Analysis

The synthesis of “10-arylated 5H-dibenzo[b,f]azepines” involves a crucial step of pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This step proceeds in a syn-selective manner without forming any detectable over-addition product . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .


Molecular Structure Analysis

The molecular structure of “10,11-Dihydrodibenz[b,f]azepine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “10-arylated 5H-dibenzo[b,f]azepines” include pseudo-intramolecular hydrohalogenation, Suzuki–Miyaura cross coupling, and Ullmann-type intramolecular coupling .


Physical And Chemical Properties Analysis

The molecular formula of “10,11-Dihydrodibenz[b,f]azepine” is C14H13N . Its molecular weight is 195.2597 .

Scientific Research Applications

  • Specific scientific field : Organic & Biomolecular Chemistry .
  • Summary of the application : A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed . This compound is often found in pharmaceuticals and agrochemicals .
  • Methods of application or experimental procedures : The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the aforementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .
  • Summary of the results or outcomes obtained : The new synthetic method developed allowed for the creation of 10-arylated dibenzoazepines . This method could potentially be used in the synthesis of pharmaceuticals and agrochemicals that contain this compound .

properties

IUPAC Name

8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDEMMOMTUSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350358
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS RN

22246-83-9
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combined 7-Methoxy-1-tetralone (5.0 g, 0.028 mol;) with Polyphosphoric acid (80 g, 0.7 mol;) in 2-neck 500 ml Flask fit with overhead mechanical stirrer and septa under nitrogen flow. Sodium azide (2.2 g, 0.034 mol;) added portionwise over 5 min and the reaction was heated to 55° C. Continue stirring overnight. The mixture was poured into water and a white precipitate ensued. The mixture was filtered and washed with water then hexane and dried over 60 h. 8-Methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one obtained as a white solid (3.34 g, 62%). MP: 103-104° C.; 1H-NMR (CDCl3, 400 MHz) δ 7.45 (broad s, 1H), 7.13 (d, J=8.3 Hz, 1H), 6.72-6.69 (m, 1H), 6.54 (d, J=2.1 Hz, 1H), 3.81 (s, 3H), 2.76 (t, J=7.2 Hz, 2H), 2.38 (t, J=7.3 Hz, 2H), 2.25-2.18 (m, 2H); LC/MS: 192.07 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
62%

Synthesis routes and methods II

Procedure details

4 g of sodium azide are added portionwise to 8.3 g of 7-methoxy-1-tetralone in 36 ml of acetic acid. Then 17 ml of concentrated sulphuric acid are added dropwise, without a rise in temperature over 40°; the solution is poured onto ice and neutralised with 2 N sodium hydroxide solution. The separating bulk of crystals is removed and recrystallised from ethyl acetate. One obtains 6.4 g of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (m.p. 137°-138°).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 5
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 6
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

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